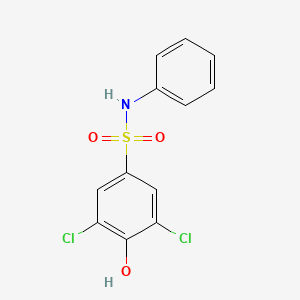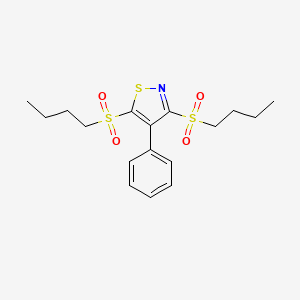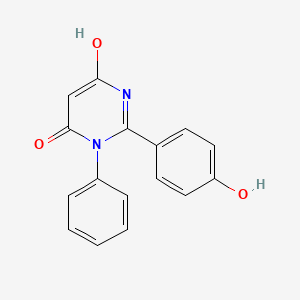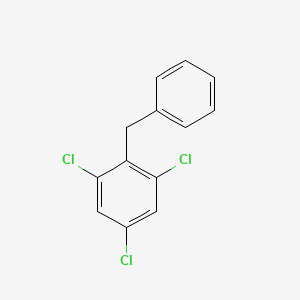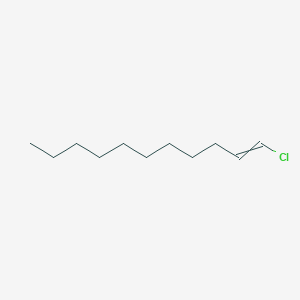
1-Chloroundec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroundec-1-ene is an organic compound with the molecular formula C11H21Cl . It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroundec-1-ene can be synthesized through the reaction of 10-undecen-1-ol with thionyl chloride . The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete. The crude product is purified by fractional distillation .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting 1-undecene with chlorine at elevated temperatures and pressures to ensure a higher conversion rate .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Addition reactions: The double bond in the undecene chain can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium acetate in dimethylformamide (DMF) at elevated temperatures.
Addition reactions: Reagents such as hydrogen halides or halogens can be used under standard conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 11-acetoxyundec-1-ene when using sodium acetate.
Addition reactions: Products include when reacting with chlorine.
Applications De Recherche Scientifique
1-Chloroundec-1-ene is used in various scientific research applications, including:
Chemistry: It is used in copolymerizations with propylene and terpolymerizations with ethylene and propylene.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions enable the compound to form various derivatives with different properties and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoundec-1-ene: Similar structure but with a bromine atom instead of chlorine.
1-Iodoundec-1-ene: Similar structure but with an iodine atom instead of chlorine.
1-Chlorodec-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
1-Chloroundec-1-ene is unique due to its specific reactivity and the presence of a chlorine atom, which makes it suitable for specific chemical reactions and industrial applications. Its longer carbon chain compared to similar compounds like 1-Chlorodec-1-ene provides different physical and chemical properties .
Propriétés
Numéro CAS |
64239-88-9 |
|---|---|
Formule moléculaire |
C11H21Cl |
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h10-11H,2-9H2,1H3 |
Clé InChI |
KSWQCTDANYDRPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
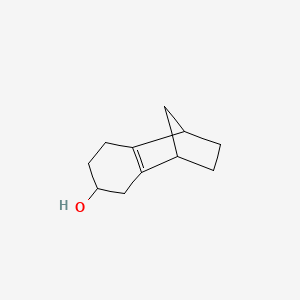

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
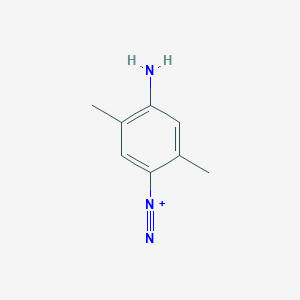
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
